molecular formula C17H20N8OS B2821673 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1206997-47-8

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2821673
CAS No.: 1206997-47-8
M. Wt: 384.46
InChI Key: FLIRASNDZLUGBY-UHFFFAOYSA-N
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Description

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H20N8OS and its molecular weight is 384.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, including structures related to the specified compound, which exhibited significant antimicrobial and higher anticancer activity compared to doxorubicin, a reference drug. This suggests the potential of such derivatives in developing new antimicrobial and anticancer therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiproliferative Activity

Mallesha et al. (2012) explored the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, demonstrating good activity on all cell lines except for K562. These findings highlight the compound's relevance in cancer research, particularly in identifying new antitumor agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Anticonvulsant Agent

The development of a novel anticonvulsant drug, referred to as "Epimidin," involved a compound structurally similar to the queried molecule. A new HPLC method for the related substances determination of this potential active pharmaceutical ingredient was developed and validated, underscoring the compound's relevance in neuropharmacological research (Severina et al., 2021).

Antibacterial Activity

He et al. (2020) synthesized two water-soluble pyrazolo[1,5-a]pyrimidine derivatives showing antibacterial activity. The study of their interactions with bovine serum albumin provided insights into the biophysical aspects of these interactions, potentially guiding the development of new antibacterial drugs (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).

Antimicrobial and Antitumor Activities

Abu-Melha (2013) reported on the synthesis and antimicrobial activity of new heterocycles incorporating the pyrazolopyridine moiety, demonstrating their potential in antimicrobial therapy. This research underscores the versatility of pyrazole and pyrimidine derivatives in developing therapeutic agents (Abu-Melha, 2013).

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS/c1-11-8-12(2)25(21-11)15-9-14(18-10-19-15)23-4-6-24(7-5-23)17(26)16-13(3)20-22-27-16/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIRASNDZLUGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(N=NS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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